![molecular formula C10H10ClNO B1521841 4-(Furan-2-yl)aniline CAS No. 59147-02-3](/img/structure/B1521841.png)
4-(Furan-2-yl)aniline
Overview
Description
4-(Furan-2-yl)aniline is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
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Biological Activity
4-(Furan-2-yl)aniline, also known as 2-furyl-4-aniline, is an organic compound characterized by a furan ring substituted with an aniline group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound has the molecular formula and a molecular weight of approximately 175.19 g/mol. The structure consists of a furan ring attached to a para-substituted aniline, which contributes to its reactivity and biological activity.
Biological Activities
1. Anticancer Activity
Several studies have demonstrated the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. A notable study reported that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutic agents like lapatinib, indicating a promising therapeutic index for these compounds .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 6a | A549 | 15.60 | EGFR inhibition |
Compound 6b | SW480 | 12.34 | Cell cycle arrest |
Compound 6c | A431 | 18.90 | Apoptosis induction |
2. Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Studies have indicated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of furan derivatives, including this compound. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in treating inflammatory diseases .
Case Studies
Case Study 1: Synthesis and Evaluation of Anticancer Activity
In a study conducted by Yiqiu Fu et al., novel furan-based molecules were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The study found that certain derivatives of this compound exhibited remarkable cytotoxicity, particularly in lung cancer cells (A549), with mechanisms involving cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of furan derivatives, including this compound. The results indicated that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting its potential application in developing new antimicrobial agents .
Properties
IUPAC Name |
4-(furan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKZDXHSTLCYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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